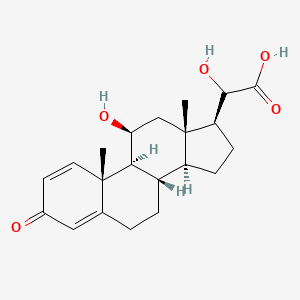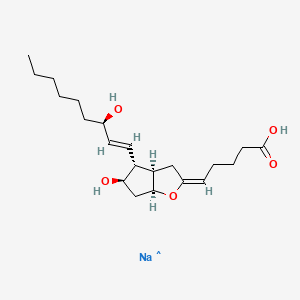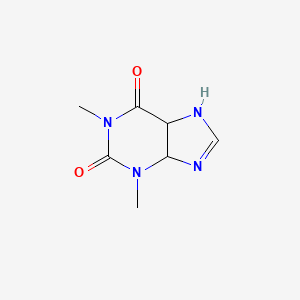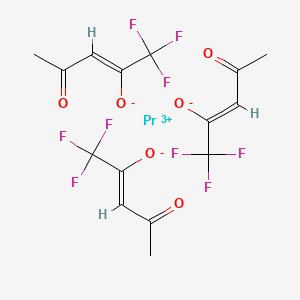
praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound involving praseodymium, a rare earth element from the lanthanide series, and a fluorinated β-diketone ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of praseodymium salts with the β-diketone ligand under controlled conditions. A common method includes dissolving praseodymium nitrate in a solvent such as ethanol, followed by the addition of the β-diketone ligand. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the praseodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the β-diketone ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield praseodymium(IV) complexes, while reduction can produce praseodymium(II) species. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and optical devices.
作用機序
The mechanism of action of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate involves coordination interactions between the praseodymium ion and the β-diketone ligand. These interactions influence the electronic structure and reactivity of the compound. The praseodymium ion can act as a Lewis acid, facilitating various catalytic processes. The fluorinated ligand enhances the stability and solubility of the compound, making it suitable for diverse applications.
類似化合物との比較
Similar Compounds
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: shares similarities with other lanthanide β-diketone complexes, such as those involving neodymium, europium, and terbium.
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Similar in structure but with different electronic and magnetic properties.
Europium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Known for its luminescent properties, making it useful in lighting and display technologies.
Terbium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Exhibits unique magnetic properties, useful in magnetic resonance imaging (MRI) and other applications.
Uniqueness
This compound is unique due to the specific combination of praseodymium and the fluorinated β-diketone ligand. This combination imparts distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C15H12F9O6Pr |
|---|---|
分子量 |
600.14 g/mol |
IUPAC名 |
praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChIキー |
FMZBGIBRQLGUNQ-DJFUMVPSSA-K |
異性体SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Pr+3] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


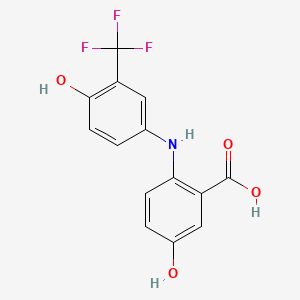
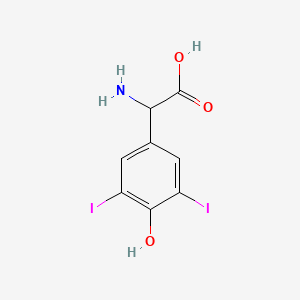
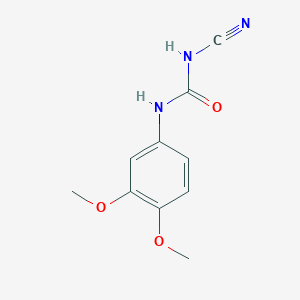
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
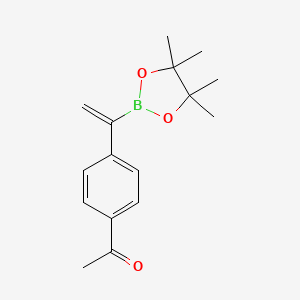
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
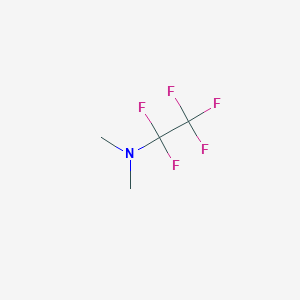

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)

